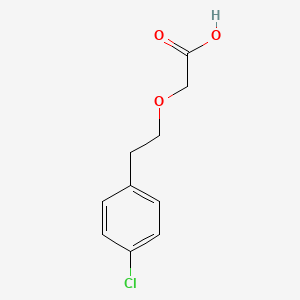

2-(4-Chlorophenyl)ethoxyacetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

2-[2-(4-chlorophenyl)ethoxy]acetic acid |

InChI |

InChI=1S/C10H11ClO3/c11-9-3-1-8(2-4-9)5-6-14-7-10(12)13/h1-4H,5-7H2,(H,12,13) |

InChI Key |

IJWXATWIRIYQBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCOCC(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Chlorophenyl)ethoxyacetic Acid

The primary and most established method for the synthesis of this compound is through a Williamson ether synthesis. prepchem.comgordon.edumasterorganicchemistry.comwikipedia.orgyoutube.comnumberanalytics.comyoutube.comnumberanalytics.comlibretexts.orgfrancis-press.com This reaction involves the coupling of 4-chlorophenethyl alcohol with chloroacetic acid. prepchem.com

Reaction Mechanisms and Pathways

The synthesis of this compound via the Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.comnumberanalytics.comlibretexts.org The key steps in this pathway are:

Deprotonation: The first step involves the deprotonation of the hydroxyl group of 4-chlorophenethyl alcohol by a strong base, such as sodium hydroxide (B78521) or sodium hydride, to form a sodium alkoxide. This alkoxide is a potent nucleophile.

Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of chloroacetic acid. This attack occurs from the backside, leading to the displacement of the chloride ion.

Formation of the Ether Linkage: This nucleophilic substitution results in the formation of the ether linkage, yielding the sodium salt of this compound.

Protonation: The final step is an acidic workup to protonate the carboxylate, affording the final product, this compound.

Optimization of Synthetic Conditions and Yields

The efficiency of the Williamson ether synthesis for this compound can be influenced by several factors. Optimization of these conditions is crucial for achieving high yields and purity. A reported synthesis reacting 4-chlorophenethyl alcohol with chloroacetic acid achieved a yield of 91%. prepchem.com

Key parameters for optimization include:

Choice of Base: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are effective for the deprotonation of the alcohol. numberanalytics.com The choice of base can impact the reaction rate and the formation of byproducts.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic alkoxide relatively free. numberanalytics.comnumberanalytics.com

Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination.

Reactant Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion.

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 4-chlorophenethyl alcohol, Chloroacetic acid | Starting materials for the target molecule. |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the alcohol to form the nucleophilic alkoxide. |

| Solvent | Toluene | A suitable solvent for the reaction, though polar aprotic solvents are also common. |

| Temperature | 90-100°C | Provides sufficient energy for the reaction to proceed at a reasonable rate. gordon.edu |

| Yield | 91% | Reported yield under specific laboratory conditions. prepchem.com |

Purity and Stereochemical Considerations in Synthesis

The purity of this compound is critical, especially when it is intended for use as an intermediate in the synthesis of pharmaceuticals. The melting point of the compound, reported to be in the range of 75-77°C, serves as a preliminary indicator of its purity. prepchem.com Impurities can arise from unreacted starting materials, byproducts from side reactions, or residual solvents. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/hexane. prepchem.com

Since this compound is an achiral molecule, stereochemical considerations are not relevant to its synthesis unless chiral reagents are employed or a chiral center is introduced in a subsequent synthetic step. However, in the synthesis of chiral derivatives, such as the antihistamine Levocetirizine, controlling the stereochemistry becomes paramount. For instance, a patent for a related synthesis describes achieving an enantiomeric purity of over 99.5%. google.com This highlights the importance of stereoselective synthetic methods when chirality is a factor in the final product.

Role as a Precursor or Intermediate in Multi-step Organic Syntheses

This compound serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. nih.govchemicalbook.comlgcstandards.compharmaffiliates.com Its bifunctional nature, possessing both a carboxylic acid and a substituted phenyl group connected by an ether linkage, allows for a variety of subsequent chemical modifications.

Derivatization Strategies of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a range of other functional groups. numberanalytics.comthermofisher.comlibretexts.org Common derivatization strategies include:

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by reaction with an alkyl halide after conversion to a carboxylate salt. pressbooks.publibretexts.org For example, in the synthesis of the antihistamine Cetirizine (B192768), a related chloroethoxy acetate derivative is used to form a methyl ester, which is subsequently saponified. google.com

Amidation: Reaction with an amine, often in the presence of a coupling agent, yields an amide. nih.gov This is a fundamental transformation in the synthesis of many biologically active compounds.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). pressbooks.pub

Conversion to Acid Chloride: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, which can then be used to form esters, amides, and other acyl derivatives. pressbooks.pub

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

Functionalization of the Chlorophenyl Group and Ether Linkage

The chlorophenyl group and the ether linkage also present opportunities for further chemical transformations, although they are generally more stable than the carboxylic acid moiety.

Chlorophenyl Group: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, it can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which would allow for the introduction of new carbon-carbon or carbon-nitrogen bonds. The presence of the chloro-substituent is a common feature in many pharmaceuticals and can influence the molecule's pharmacokinetic and pharmacodynamic properties. nih.govnih.govmdpi.com

Ether Linkage: The ether bond is typically stable to many reaction conditions. However, it can be cleaved under harsh acidic conditions, often with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This cleavage would result in the formation of 4-chlorophenethyl alcohol and a derivative of glycolic acid. This reaction is generally not desired unless a specific dealkylation is the synthetic goal.

Chiral Synthesis Approaches involving Related Fragments

The asymmetric synthesis of this compound and its derivatives is a key area of research, often involving the strategic use of chiral building blocks. One notable approach involves the enantioselective synthesis of related fragments that can be subsequently combined to form the target molecule with a high degree of stereochemical control.

For instance, the synthesis of enantiomerically-enriched alkoxy stannanes has been demonstrated as a versatile method. organic-chemistry.org These chiral intermediates can be generated through the catalyzed addition of organotin hydrides to aldehydes. organic-chemistry.org Another strategy involves the enantioselective allylation of enol ethers, which allows for the creation of quaternary carbon centers with high enantiomeric excess. organic-chemistry.org These methods, while not directly producing this compound, establish synthetic pathways to chiral fragments that are structurally analogous and could be adapted for its synthesis.

Furthermore, processes have been developed for the synthesis of related chiral compounds such as (R)-2-[2-[4-[(4-chloro phenyl) phenyl methyl] -1-piperazinyl] ethoxy - 1-N-(I -Benzyl)] acetamide (B32628). google.com This synthesis involves the condensation of 2-[N, N-Bis (2- chloro ethyl) amino] ethoxy- 1-[N-(I -Benzyl)] acetamide with (R)-4- (chlorophenyl) phenyl methyl amine. google.com Such a process highlights the potential for constructing chiral molecules containing the ethoxyacetic acid moiety through the coupling of pre-synthesized chiral fragments. The resulting enantiomeric isomers can achieve high optical purity, often exceeding 99.5%. google.com

Chemical Reactivity of Key Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the carboxylic acid, the ether linkage, and the chlorophenyl aromatic system.

Acidity and Carboxylic Acid Chemistry

The carboxylic acid moiety undergoes a variety of characteristic reactions. khanacademy.org These include:

Esterification: In the presence of an alcohol and an acid catalyst, it can form an ester. libretexts.org

Amide Formation: Reaction with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), yields an amide. libretexts.orgopenstax.org This is a common strategy in peptide synthesis. openstax.org

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to a more reactive acid chloride. libretexts.orgopenstax.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding 2-[2-(4-chlorophenyl)-ethoxy]ethanol. prepchem.comyoutube.com

Table 1: Key Reactions of the Carboxylic Acid Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, DCC | Amide |

| Acid Chloride Formation | SOCl₂ | Acid Chloride |

| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol |

Stability and Transformations of the Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions. youtube.commasterorganicchemistry.com However, it can be cleaved under strongly acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.commasterorganicchemistry.commasterorganicchemistry.comyoutube.com The mechanism of ether cleavage depends on the structure of the groups attached to the oxygen atom. youtube.com For a primary alkyl group, the reaction proceeds via an Sₙ2 mechanism, where a halide ion attacks the less hindered carbon atom. youtube.commasterorganicchemistry.com In cases involving tertiary alkyl groups, an Sₙ1 mechanism involving a stable carbocation intermediate is more likely. youtube.comyoutube.com

Reactivity of the Chlorophenyl Aromatic System

The chlorophenyl group influences the reactivity of the molecule and can itself undergo certain chemical transformations. The chlorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. learncbse.in This means that while the ring is less reactive towards electrophiles than benzene (B151609), any substitution that does occur will be directed to the positions ortho and para to the chlorine atom.

Conversely, the presence of the electron-withdrawing chlorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). libretexts.orgmasterorganicchemistry.com This type of reaction is favored when strong electron-withdrawing groups are present on the ring, as they can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgyoutube.com The nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), and the reaction proceeds through an addition-elimination mechanism. youtube.com While a single chloro group provides only moderate activation, SₙAr reactions on chlorophenyl systems are known, particularly with strong nucleophiles or under forcing conditions. youtube.com

Degradation and Stability Studies

Kinetic and Mechanistic Investigations of Degradation Pathways

The degradation of 2-(4-Chlorophenyl)ethoxyacetic acid is intrinsically linked to the degradation of its parent compound, cetirizine (B192768). Studies on cetirizine under various stress conditions provide valuable insights into the stability and reactivity of the this compound moiety.

Oxidation Reactions and Product Identification

Oxidative degradation is a significant pathway for the transformation of cetirizine, and by extension, involves the this compound portion of the molecule. Forced degradation studies using oxidizing agents such as hydrogen peroxide have been conducted to understand these reactions. nih.govresearchgate.net

One of the primary sites of oxidation in the cetirizine molecule is the piperazine (B1678402) ring. nih.govresearchgate.net A major oxidation product identified is cetirizine N-oxide, which forms due to the oxidation of one of the nitrogen atoms in the piperazine ring. nih.govresearchgate.net The formation of this N-oxide indicates that the this compound part of the molecule can remain intact during this initial oxidation step.

Further oxidation can lead to the cleavage of the molecule. Studies involving the oxidation of cetirizine with potassium hydrogen peroxomonosulfate (Oxone) have been performed to investigate the kinetics of this degradation. researchgate.net While detailed kinetic parameters for the degradation of this compound as a standalone compound are not extensively reported, the degradation of cetirizine provides a model for its oxidative fate.

The degradation of cetirizine dihydrochloride (B599025) has been studied under various stress conditions, including oxidation with 3% hydrogen peroxide. pharmacyjournal.in These studies confirm that the molecule is susceptible to oxidative degradation. pharmacyjournal.in

Hydrolytic Stability under Varying Chemical Conditions

The hydrolytic stability of a compound is crucial for determining its persistence in aqueous environments. Studies on cetirizine dihydrochloride have shown that it is relatively stable under neutral and acidic conditions. nih.govnih.gov However, it undergoes degradation under basic and acidic conditions at elevated temperatures. nih.gov

Forced degradation studies on cetirizine dihydrochloride have been conducted under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions, both at room temperature and at 105°C. nih.gov Under basic hydrolysis at 105°C, cetirizine showed up to 15% degradation, resulting in the formation of twelve degradation peaks in HPLC analysis. nih.gov Acid hydrolysis at the same temperature led to approximately 19% degradation with five degradation peaks observed. nih.gov These findings suggest that the ether and amide-like linkages within the cetirizine structure, which includes the this compound moiety, can be susceptible to hydrolysis under harsh pH and temperature conditions.

Photochemical Degradation Processes and Environmental Relevance

The photochemical degradation of cetirizine is an important transformation pathway in the environment, given its detection in wastewater and surface waters. nih.gov The this compound portion of the molecule contains a chlorophenyl group, which can be susceptible to photolytic cleavage.

Studies have investigated the photodegradation of cetirizine in various water matrices under simulated sunlight. The average first-order photodegradation rate coefficient for cetirizine in deionized water was found to be 0.024 h⁻¹, corresponding to a half-life of approximately 30 hours. nih.gov The degradation rate was observed to increase with temperature, with a calculated activation energy of 10.3 kJ mol⁻¹. nih.gov

The quantum yield of cetirizine photodegradation was found to decrease with increasing wavelength, with values ranging from 5.28 × 10⁻⁴ to 6.40 × 10⁻³ in the UV wavelength range of 280-366 nm. nih.gov The presence of dissolved organic matter did not significantly affect the photodegradation rate, suggesting that direct photolysis is the primary degradation mechanism. nih.govresearchgate.net

Under UV irradiation, the degradation efficiency of cetirizine was found to be above 77% within 150 seconds at a pH of 7. nih.gov Singlet oxygen (¹O₂) was identified as a significant contributor to the photolytic degradation of cetirizine, with a contribution of up to 70%. nih.gov

Identification and Characterization of Degradation Products

The identification of degradation products is essential for understanding the complete degradation pathway and assessing the environmental impact of the parent compound. Several degradation products of cetirizine have been identified through various analytical techniques such as HPLC, LC-MS/MS, and NMR. nih.govresearchgate.netnih.govresearchgate.net

During oxidation, as mentioned earlier, cetirizine N-oxide is a prominent degradation product. nih.govresearchgate.net

Enzymatic degradation studies using laccase have proposed a degradation pathway where cetirizine is first converted to (2-(4-(4-chlorophenyl) phenylmethyl) piperazin-1-yl) ethanol . This intermediate is then suggested to further degrade into 1-benzyl-4-chlorobenzene and 2-(piperazin-1-yl) acetaldehyde . researchgate.net

Photodegradation studies have identified a number of photolysis products of cetirizine. nih.gov One study identified eight photolysis products. nih.gov Another study involving oxidation with NaClO identified ten chloride oxidation products. nih.gov Interestingly, three identical intermediates were found to be produced by both photodegradation and NaClO oxidation, suggesting some common degradation pathways. nih.gov

The following table summarizes some of the identified degradation products of cetirizine, which provides insight into the breakdown of the this compound structure.

| Degradation Process | Identified Degradation Products | Reference |

| Oxidation | Cetirizine N-oxide | nih.govresearchgate.net |

| Enzymatic Degradation | (2-(4-(4-chlorophenyl) phenylmethyl) piperazin-1-yl) ethanol, 1-benzyl-4-chlorobenzene, 2-(piperazin-1-yl) acetaldehyde | researchgate.net |

| Photodegradation/Oxidation | Multiple chloride oxidation and photolysis products | nih.gov |

It is important to note that while these studies provide valuable information on the degradation of the parent compound cetirizine, dedicated studies focusing solely on the degradation kinetics and pathways of this compound as an individual compound are limited in the reviewed literature.

Advanced Analytical Methodologies and Purity Assessment

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are indispensable for the detailed structural analysis of 2-(4-Chlorophenyl)ethoxyacetic acid, offering insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For the related compound, 2-(4-chlorophenyl)acetic acid, the ¹H NMR spectrum (in CDCl₃) shows distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons. rsc.org The aromatic protons typically appear as a set of doublets due to the para-substitution on the benzene (B151609) ring, while the methylene protons adjacent to the carboxylic acid group appear as a singlet. rsc.org For this compound, additional signals would be expected for the ethoxy group protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. In the case of 2-(4-chlorophenyl)acetic acid, the ¹³C NMR spectrum (in CDCl₃) displays signals for the carboxylic acid carbon, the aromatic carbons (with distinct shifts for the carbon bearing the chlorine atom and the other aromatic carbons), and the methylene carbon. rsc.org The presence of the ethoxy group in this compound would introduce additional characteristic peaks in the upfield region of the spectrum.

A representative, though not identical, ¹H NMR spectrum for 4-Chlorophenylacetic acid is available, providing a reference for the chlorophenyl portion of the target molecule. chemicalbook.com

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. rsc.org

Under electrospray ionization (ESI), the molecule can be ionized to form a pseudomolecular ion, such as [M-H]⁻ in negative ion mode. uab.edu Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern. rsc.orguab.edu For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (OH, 17 Da) or a carboxyl group (COOH, 45 Da). libretexts.org

The fragmentation of a related compound, 2-(o-chlorophenyl)-2-(p-chlorophenyl)-acetic acid, has been studied, indicating that the fragmentation patterns of such molecules can be complex and informative for structural analysis. researchgate.net In silico fragmentation tools can also be employed to predict the mass spectrum of a molecule, which can then be compared with experimental data for confirmation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational frequencies for this compound include:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretch from the carbonyl group of the carboxylic acid.

C-O stretching vibrations from the carboxylic acid and the ether linkage.

C-H stretching and bending vibrations from the aromatic ring and the aliphatic chain.

A C-Cl stretch from the chlorophenyl group.

The National Institute of Standards and Technology (NIST) provides reference IR spectra for the related compound, 4-chlorophenylacetic acid, which can serve as a useful comparison for the chlorophenylacetic acid moiety. nih.govnist.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile compounds like this compound. pensoft.netnih.gov

A typical reversed-phase HPLC (RP-HPLC) method would involve a C18 stationary phase. pensoft.net The mobile phase composition, often a mixture of an aqueous buffer (like a phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to achieve good separation. pensoft.netmdpi.com The pH of the mobile phase is a critical parameter that affects the retention of the acidic analyte. pensoft.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. pensoft.netdeswater.com

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is crucial to ensure the method is accurate, precise, reproducible, and specific for its intended purpose. pensoft.net This includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. deswater.com

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct gas chromatography (GC) analysis, it can be analyzed after conversion to a more volatile derivative. nih.gov A common derivatization technique for carboxylic acids is esterification, for example, to form the methyl ester. researchgate.net

The derivatized analyte can then be separated on a suitable GC column, such as a capillary column with a non-polar stationary phase. nist.gov Detection can be achieved using various detectors, including a mass spectrometer (GC-MS), which provides both retention time and mass spectral data for enhanced identification. epa.gov The development of a GC method would involve optimizing parameters such as the column type, temperature program, and injection mode. epa.gov

Capillary Electrophoresis (CE) for Separation and Purity

Capillary Electrophoresis (CE) stands out as a powerful analytical technique for the separation and purity determination of ionic species like this compound. This method leverages the principles of electroosmotic and electrophoretic flow within a narrow capillary to achieve high-efficiency separations of molecules based on their charge-to-mass ratio. sciex.com

In the context of chlorophenoxyacetic acids, a class of compounds to which this compound belongs, Capillary Zone Electrophoresis (CZE) has proven to be a particularly effective modality. nih.gov Research has demonstrated that the choice of electrolyte system is critical for successful separation. For instance, studies on related chlorophenoxyacetic acids have shown that acetate (B1210297) buffers at specific pH ranges, such as pH 4.03 and 4.5, can effectively separate these acidic compounds. nih.gov

To further enhance separation selectivity and peak shape, various modifications to the buffer system can be implemented. The addition of organic modifiers like 2-butanol, ethylene (B1197577) glycol, and acetonitrile has been explored to achieve total separation of different classes of chlorinated compounds, although this can sometimes negatively impact the peak shape of certain analytes. nih.gov A borate-phosphate buffer system has been shown to improve peak shapes, and the inclusion of cyclodextrins, such as fully methylated-beta-cyclodextrin, can lead to significantly improved resolution of individual compounds in a mixture, often achieving complete separation in under five minutes with high efficiency. nih.gov

The general workflow for developing a CZE method for a compound like this compound would involve:

Solubility and Stability Assessment: Determining the compound's solubility and stability across a range of pH values to select an appropriate buffer system.

Initial Separation Conditions: Starting with a standard buffer and capillary setup, and then systematically adjusting parameters like pH, buffer concentration, and applied voltage to optimize the separation.

Use of Additives: If necessary, incorporating modifiers such as organic solvents or cyclodextrins into the buffer to improve resolution and peak symmetry.

The high resolving power and minimal sample requirement of CE make it an invaluable tool for the precise purity assessment of this compound.

Impurity Profiling and Process-Related Impurity Identification in Synthesis Streams

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at the identification, quantification, and control of impurities in drug substances. arastirmax.com These impurities can originate from various sources, including the starting materials, intermediates, by-products formed during synthesis, and degradation products. ijprajournal.comiajps.com The presence of impurities, even at trace levels, can potentially affect the safety and efficacy of the final product.

For this compound, a thorough understanding of the synthetic route is the first step in predicting potential process-related impurities. Each step in the synthesis must be carefully monitored to identify and characterize any unintended products. For example, in the synthesis of other complex molecules, impurities can arise from incomplete reactions, side reactions, or the carry-over of unreacted starting materials. beilstein-journals.orgnih.gov

The identification and characterization of these impurities often require a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is a cornerstone for separating the main compound from its impurities. pensoft.netpensoft.net When coupled with mass spectrometry (LC-MS), it allows for the determination of the molecular weight of the impurities, providing crucial clues to their structure. nih.gov Further structural elucidation is then typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

A study on a related pyrrole (B145914) derivative highlighted the identification of a process-related impurity, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, which was formed under specific pH and temperature conditions. pensoft.netpensoft.net This underscores the importance of evaluating the stability of the target compound under various conditions to identify potential degradation pathways and products.

The general approach to impurity profiling in the synthesis stream of this compound would involve:

Stress Testing: Subjecting the drug substance to various stress conditions (e.g., heat, light, different pH levels) to induce degradation and identify potential degradation products.

Method Development: Developing and validating a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from all potential impurities. pensoft.net

Impurity Identification: Using techniques like LC-MS and NMR to determine the chemical structures of the detected impurities.

Process Optimization: Modifying the synthesis process to minimize the formation of identified impurities to acceptable levels as defined by regulatory guidelines. beilstein-journals.org

By systematically identifying and controlling process-related impurities, the quality and safety of this compound can be assured.

Structure Property and Structure Reactivity Relationships

Influence of the 4-Chlorophenyl Moiety on Molecular Properties

The 4-chlorophenyl group significantly impacts the electronic distribution and physicochemical properties of the entire molecule. The chlorine atom, being highly electronegative, exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and, by extension, influences the acidity of the carboxylic acid group. For comparison, the pKa of 4-chlorophenylacetic acid is approximately 4.19, indicating it is a stronger acid than unsubstituted phenylacetic acid (pKa ≈ 4.31) due to the stabilization of the carboxylate anion by the electronegative chlorine.

In addition to electronic effects, the 4-chlorophenyl moiety contributes to the molecule's lipophilicity, a key factor in its solubility and partitioning behavior. The presence of the chlorine atom and the phenyl ring increases the nonpolar surface area. The partition coefficient (logP) is a measure of this lipophilicity. For instance, 4-chlorophenylacetic acid has an experimentally determined logP of 2.1, highlighting its preference for lipid environments over aqueous ones. This suggests that 2-(4-Chlorophenyl)ethoxyacetic acid would also be a relatively lipophilic compound.

| Compound | pKa | logP |

|---|---|---|

| 4-Chlorophenylacetic acid | 4.19 | 2.1 |

| 4-Chlorophenoxyacetic acid | 3.56 | 2.2 |

| Ethoxyacetic acid | 3.65 | - |

Conformational Analysis and Stereochemical Considerations

The structure of this compound includes a chiral center at the carbon atom alpha to the carboxylic acid group. The presence of this stereocenter means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(4-Chlorophenyl)ethoxyacetic acid and (S)-2-(4-Chlorophenyl)ethoxyacetic acid.

The relevance of such stereochemistry is profoundly demonstrated in related, more complex molecules like Cetirizine (B192768). Cetirizine is a racemic mixture, but its antihistaminic activity primarily resides in the (R)-enantiomer, known as Levocetirizine. Levocetirizine exhibits a higher affinity for the histamine (B1213489) H1 receptor compared to its (S)-enantiomer. This stereospecificity highlights that the three-dimensional arrangement of the functional groups is critical for biological interactions. The ethoxyacetic acid side chain in Levocetirizine adopts a specific conformation to optimally fit into the receptor's binding site. By inference, the specific conformation of the enantiomers of this compound would be a critical determinant of their biological activity and interactions with other chiral molecules.

Electronic and Steric Effects of the Ethoxyacetic Acid Side Chain

The ethoxyacetic acid side chain is a defining feature of the molecule's reactivity and solubility. The carboxylic acid group is acidic, with the pKa of the parent ethoxyacetic acid being approximately 3.65. This acidity is influenced by the electron-withdrawing oxygen atom of the ether linkage, which helps to stabilize the resulting carboxylate anion.

Correlations between Structural Modifications and Chemical Reactivity

The reactivity of this compound can be inferred from the known reactions of aryloxyacetic acids and related structures. The carboxylic acid group is the primary site for many chemical transformations.

Esterification: The carboxyl group can readily react with alcohols in the presence of an acid catalyst to form esters. Phase transfer catalysis has also been shown to be an efficient method for the esterification of aryloxyacetic acids.

Amide Formation: Reaction with amines, often activated by coupling agents or after conversion to an acyl chloride, would yield the corresponding amides. The synthesis of aryloxyacetic acid derivatives often involves converting the acid to an aryloxyacetyl chloride using reagents like thionyl chloride.

Reactions at the Aromatic Ring: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution, although the chlorine atom is deactivating. The reactivity would be lower than that of benzene (B151609) itself.

Nucleophilic Substitution: The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if the ring is further activated by strong electron-withdrawing groups.

Studies on related aryloxyacetic acid derivatives show that modifications to the aromatic ring, such as altering the position or nature of substituents, can significantly impact their biological activity. For example, in the context of herbicides, the presence of bulky halogen atoms on the aromatic ring was found to favor the inhibition of the HPPD enzyme. This demonstrates a clear structure-reactivity correlation where changes to the 4-chlorophenyl moiety or the ethoxyacetic acid side chain would predictably alter the compound's chemical and biological profile.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), can determine optimized molecular geometries, bond lengths, bond angles, and the distribution of electrons within the molecule.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of a molecule. edu.krdschrodinger.com A smaller gap generally suggests higher reactivity. edu.krd

Table 1: Calculated Quantum Chemical Properties for an Analogous Aromatic Carboxylic Acid

| Parameter | Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 9.0 eV |

| Dipole Moment | 3.5 D |

Note: Data is for a structurally related compound and serves as an illustrative example.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can explore the different conformations (shapes) that a flexible molecule like 2-(4-Chlorophenyl)ethoxyacetic acid can adopt.

The ethoxy linker in this compound introduces significant conformational flexibility. The rotation around the various single bonds allows the chlorophenyl and acetic acid groups to orient themselves in numerous ways relative to each other. Furthermore, the carboxylic acid group itself can exist in different conformations, such as syn and anti, which can influence its interaction with its environment.

MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This conformational landscape is crucial for understanding how the molecule might interact with biological targets or other molecules. The solvent environment also plays a critical role in determining the preferred conformations, and MD simulations can explicitly model these solvent effects.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can be a powerful tool for predicting the reactivity of a molecule and exploring potential reaction pathways. By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.

The HOMO-LUMO gap, as determined by quantum chemical calculations, is a primary indicator of a molecule's reactivity. edu.krd A smaller gap suggests that the molecule can be more easily excited, making it more reactive. edu.krd Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface of the molecule can reveal regions of positive and negative charge, highlighting potential sites for interaction with other charged or polar species. For this compound, the oxygen atoms of the carboxylic acid group are expected to be electron-rich (nucleophilic), while the acidic proton is electron-poor (electrophilic). The aromatic ring, influenced by the electron-withdrawing chlorine atom, also presents specific regions of reactivity.

Computational methods can also be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed picture of the reaction mechanism. While specific reaction pathway studies for this compound are not documented, the principles of computational reaction prediction can be applied to understand its potential chemical transformations, such as esterification or acid-base reactions.

Investigation of Intermolecular Interactions and Non-Covalent Bonding

The way molecules interact with each other governs their physical properties in the solid and liquid states, as well as their interactions with biological systems. This compound possesses several functional groups capable of engaging in a variety of non-covalent interactions.

These interactions include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH group) and acceptor (from the C=O and -OH oxygens). These interactions are expected to be dominant in the solid state and in polar solvents.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, leading to stabilizing π-π interactions.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to identify and characterize these weak interactions in detail. nih.govurosario.edu.co These methods analyze the electron density and its derivatives to locate critical points and surfaces that correspond to different types of non-covalent bonds. Studies on the crystal structures of similar molecules reveal complex networks of these interactions that dictate the crystal packing. nih.govresearchgate.net Understanding the intermolecular interactions of this compound is key to predicting its solubility, melting point, and potential binding modes to other molecules.

Environmental Distribution and Biotransformation Non Human Focus

Environmental Occurrence and Detection in Abiotic Matrices

There is no specific information available in the searched scientific literature regarding the detection of 2-(4-chlorophenyl)ethoxyacetic acid in environmental samples such as soil, water, or air. Monitoring studies for phenoxyacetic acids have often focused on more commonly used herbicides.

Abiotic Environmental Transformation Mechanisms

Information on the abiotic degradation of this compound through processes such as photolysis (degradation by sunlight) or hydrolysis (reaction with water) in environmental settings is not available in the public domain. For other phenoxyacetic acids, these processes can contribute to their breakdown, but the rates and products are highly dependent on the specific molecular structure and environmental conditions.

Environmental Mobility, Sorption, and Leaching Potential

Specific data on the sorption (binding to soil particles) and leaching (movement through the soil profile) potential of this compound are not available. The mobility of phenoxyacetic acids is generally influenced by soil organic matter content and pH, but compound-specific data is necessary for an accurate assessment.

Ecotoxicological Studies on Non-Target Organisms

There are no ecotoxicological studies available that focus on the environmental impact of this compound on non-target organisms such as algae, invertebrates, or fish. Such studies are crucial for understanding the potential risks of a chemical to ecosystem health.

Chemical Applications and Research Utility Non Clinical/non Human

Role as a Chemical Reagent or Building Block in Synthesis beyond Direct Production

2-(4-Chlorophenyl)ethoxyacetic acid serves as a valuable building block in organic synthesis for the creation of more complex molecules. Its carboxylic acid functional group and the ether linkage provide reactive sites for various chemical transformations. Researchers have utilized this compound as a starting material or intermediate in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.

The synthesis of novel derivatives often involves the modification of the carboxylic acid group. For instance, it can be converted into esters, amides, or other functional groups to explore the structure-activity relationships of new compounds. The chlorophenyl group also offers a site for further functionalization through cross-coupling reactions, although this is less common. The primary role of this compound as a building block is to introduce the (4-chlorophenyl)ethoxy moiety into a larger molecular framework.

Use in Analytical Chemistry as a Reference Standard or for Method Development

In the field of analytical chemistry, this compound is utilized as a reference standard. This is particularly important in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of related compounds. As a reference standard, it provides a benchmark for retention time, spectral characteristics, and response factor, ensuring the accuracy and reliability of the analytical method.

The development of robust analytical methods is crucial for monitoring the purity of related active pharmaceutical ingredients or for studying their metabolic fate in non-clinical research settings. The availability of a well-characterized standard of this compound is essential for these applications, allowing for precise and reproducible measurements.

Q & A

Q. What analytical methods are recommended for quantifying 2-(4-Chlorophenyl)ethoxyacetic acid in biological matrices?

Gas chromatography (GC) with methyl ester derivatization is a robust method for detecting this compound in urine. Creatinine correction is critical to account for urine dilution, as demonstrated in human exposure studies . Samples should be collected hourly post-exposure, with density-adjusted normalization (e.g., corrected to 1.024 g/mL) to ensure reproducibility. Statistical validation via ANOVA or linear regression is advised to assess inter-subject variability .

Q. How can researchers optimize synthesis to minimize diastereomer formation in this compound derivatives?

Lewis/Brønsted acids (e.g., AlCl₃) can catalyze isomerization of cis- to trans-isomers during synthesis. Selective crystallization in polar aprotic solvents (e.g., ethanol) improves isomer resolution . Solid-state deuterium NMR (²H-NMR) is recommended to confirm stereochemical purity, as shown for structurally related chlorophenyl acetic acid derivatives .

Q. What strategies are effective for characterizing impurities in pharmaceutical formulations containing this compound?

High-performance liquid chromatography (HPLC) coupled with impurity reference standards (e.g., Cetirizine dihydrochloride impurities) enables precise identification. Structural elucidation via tandem mass spectrometry (MS/MS) and ¹H-NMR is critical for distinguishing regioisomers and esterification byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Use NIOSH-approved eye protection and nitrile gloves to prevent dermal exposure. Engineering controls (e.g., fume hoods) are mandatory during synthesis. Avoid alcohol consumption 24 hours prior to metabolic studies to prevent interference with urinary metabolite profiles .

Advanced Research Questions

Q. What experimental variables significantly influence urinary excretion kinetics of this compound in human studies?

Key variables include:

- Workload : Physical exercise increases pulmonary ventilation, elevating EGEE uptake and metabolite excretion rates by 30–60% .

- Anthropometric factors : Negative correlations with height (r = -0.36) and body weight (r = -0.48) suggest smaller distribution volumes enhance excretion .

- Sampling timing : Peak excretion occurs 4–6 hours post-exposure; delayed morning samples still correlate with total uptake (r > 0.75) .

Q. How should researchers address discrepancies in metabolite recovery rates between human and animal models?

Humans recover ~23% of inhaled EGEE as ethoxyacetic acid within 42 hours, whereas rodents show higher recovery due to species-specific conjugation with glycine. To reconcile this, use isotope-labeled tracers to quantify alternative metabolic pathways (e.g., glucuronidation) in cross-species studies .

Q. What statistical approaches are most appropriate for analyzing dose-response relationships in pharmacokinetic studies?

Three-way ANOVA effectively partitions variability from experimental conditions, time, and subjects. Multiple linear regression models (R = 0.99) can isolate contributions from cardiorespiratory factors (e.g., heart rate, oxygen consumption) and anthropometric variables . For small cohorts (n ≤ 10), non-parametric methods (e.g., Wilcoxon signed-rank) are preferable .

Contradictions and Resolutions

- Interspecies recovery rates : Lower human recovery (23% vs. >50% in rats) highlights the need for species-specific metabolic profiling .

- Workload impact : Physical exercise increases excretion rates but does not alter total recovery, suggesting dose-dependent saturation in metabolic pathways .

Methodological Recommendations

- Analytical : Combine GC with creatinine-normalized urinary data.

- Synthetic : Use Lewis acids for isomer resolution and ²H-NMR for validation.

- Statistical : Prioritize multivariate regression to account for physiological confounders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.